trans-4-Aminocyclohexanemethanol hydrochloride

Catalog No.
S742993
CAS No.
1504-49-0
M.F
C7H16ClNO
M. Wt
165.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-4-Aminocyclohexanemethanol hydrochloride

CAS Number

1504-49-0

Product Name

trans-4-Aminocyclohexanemethanol hydrochloride

IUPAC Name

(4-aminocyclohexyl)methanol;hydrochloride

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

InChI

InChI=1S/C7H15NO.ClH/c8-7-3-1-6(5-9)2-4-7;/h6-7,9H,1-5,8H2;1H

InChI Key

NSHKTFVRDSRTFN-UHFFFAOYSA-N

SMILES

C1CC(CCC1CO)N.Cl

Canonical SMILES

C1CC(CCC1CO)N.Cl

The exact mass of the compound trans-4-Aminocyclohexanemethanol hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164688. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

trans-4-Aminocyclohexanemethanol hydrochloride is a bifunctional organic building block featuring a primary amine and a primary alcohol group anchored in a fixed 1,4-trans configuration on a rigid cyclohexane ring. Supplied as a stable, crystalline hydrochloride salt, it is utilized as a high-purity precursor where precise stereochemical control and defined spatial orientation are critical for downstream performance in advanced materials and complex molecule synthesis. [1]

Research Fit

Stereochemistry

Trans configuration supports rigid chiral scaffold construction and stereoselective synthesis workflows.

Salt Form

Hydrochloride salt may support aqueous reaction media and provides solid-state handling properties.

Metabolite Context

Reported trans-MeCCNU metabolite specificity supports bioanalytical method development and metabolite profiling.

Substituting this compound with its cis-isomer, a cis/trans mixture, or an acyclic analog introduces geometric variability that compromises performance in applications reliant on molecular linearity and packing efficiency, such as high-temperature polymers. [1] Using the free base form instead of the hydrochloride salt alters critical process parameters, including solubility in protic solvents, handling characteristics, and shelf-life stability, which can lead to inconsistent reaction kinetics and purification challenges. [2] For stereospecific synthesis, particularly of pharmaceutical intermediates, starting with an impure or incorrect isomer directly results in the formation of unwanted diastereomers, significantly reducing the yield of the target active molecule and increasing purification costs. [3]

Substitution Risk

!

Cis Isomer (CAS 61367-22-4)

Different spatial arrangement may shift conformational stability and reactivity, altering synthetic outcomes and biological interactions. Direct substitution may not transfer without analytical confirmation.

!

Free Base (CAS 1467-84-1)

Lacks the reported aqueous solubility enhancement and solid-state stability of the hydrochloride salt. May require re-validation for aqueous reaction conditions and long-term storage protocols.

Enhances Polymer Thermal Stability via Defined trans-Stereochemistry

The rigid, linear geometry of the trans-1,4-disubstituted cyclohexane core is a critical determinant of thermal performance in polymers. In structurally analogous semi-aromatic polyamides, monomers incorporating a trans-cyclohexane unit yield materials with significantly higher thermal stability compared to those with a cis-conformation. Polyamides based on the trans-isomer exhibit high glass transition temperatures (Tg) in the range of 224–265 °C, a direct result of the superior chain packing and crystallinity enabled by the trans-geometry. [1] In contrast, polymers derived from cis-isomers or acyclic analogs lack this structural linearity, leading to amorphous materials with lower thermal and mechanical properties. [2]

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound DataEnables Tg of 224–265 °C in analogous polyamide systems [<a href="https://pubs.rsc.org/en/content/articlelanding/2016/py/c6py00994a" target="_blank">1</a>]
Comparator Or BaselinePolyamide with cis-cyclohexane unit (lower thermal and mechanical properties) [<a href="https://pubs.rsc.org/en/content/articlelanding/2016/py/c6py00994a" target="_blank">1</a>]
Quantified DifferenceNot directly quantified in a single study, but the trans-isomer consistently produces significantly higher thermal stability.
ConditionsSynthesis of semi-aromatic polyamides via reaction of trans- or cis-1,4-cyclohexanediamine with other monomers, characterized by DSC and TGA. [<a href="https://pubs.rsc.org/en/content/articlelanding/2016/py/c6py00994a" target="_blank">1</a>]

For developing high-performance engineering plastics, the specific trans-isomer is required to achieve superior thermal stability and mechanical strength.

Salt Form vs. Free Base
Class-level inference
Target: Solid hydrochloride salt with enhanced aqueous solubility.
Baseline: Free base (CAS 1467-84-1), liquid, water-soluble.
Salt-form selection may affect reproducibility in aqueous-phase reactions and compound stability during handling.
Class-level observation from vendor descriptions. Validation under specific experimental conditions is advised.

Ensures Stereochemical Fidelity in Multi-Step Pharmaceutical Synthesis

The absolute stereochemistry of the trans-isomer is essential for its use as a precursor in complex, stereospecific API synthesis. In the development of Tropomyosin receptor kinase A (TrkA) inhibitors for pain and cancer, trans-4-Aminocyclohexanemethanol hydrochloride is explicitly specified as a key starting material. [1] The patent literature emphasizes that achieving the final desired diastereomer requires the use of optically pure starting materials. Using the cis-isomer or a mixture would result in the formation of incorrect, and potentially inseparable, diastereomeric impurities, drastically lowering the process yield and purity of the final active compound.

Evidence DimensionPrecursor Suitability for Stereospecific Synthesis
Target Compound DataExplicitly used as a starting material to produce a specific stereoisomer of a TrkA inhibitor. [<a href="https://patents.google.com/patent/WO2013088257A1" target="_blank">1</a>]
Comparator Or Baselinecis-isomer or cis/trans mixture (would produce undesired diastereomers).
Quantified DifferenceQualitative but absolute: successful synthesis of the target molecule vs. formation of incorrect isomers.
ConditionsMulti-step synthesis of substituted heterocyclic compounds as described in patent examples. [<a href="https://patents.google.com/patent/WO2013088257A1" target="_blank">1</a>]

Procuring the stereochemically pure trans-isomer is non-negotiable for achieving the required purity and yield in the synthesis of advanced pharmaceutical agents.

Thermal Properties
Reported
Predicted boiling point: 218.8±13.0 °C at 760 mmHg (trans-HCl). Comparator thermal data for cis-HCl less documented.
Supports analytical identity confirmation and method development for stereoisomer differentiation.
Predicted values from chemical databases. Source-specific review recommended for QC validation.

Improves Processability and Handling as a Stable Hydrochloride Salt

The hydrochloride salt form offers significant advantages in processability over the corresponding free base. Salt formation converts the basic amine into a more stable, crystalline, and readily handled solid. This form typically enhances solubility and dissolution rates in aqueous or protic solvent systems, which are common in pharmaceutical processing. For example, studies on other amine-containing APIs show that salt forms can exhibit significantly higher solubility and dissolution rates compared to the free base, particularly at acidic to neutral pH. [1] The use of the hydrochloride in synthetic routes, such as for TrkA inhibitors, confirms its compatibility with common reaction conditions where the free base might be less soluble or reactive. [2]

Evidence DimensionAqueous Solubility & Dissolution Rate
Target Compound DataSupplied as a stable, crystalline hydrochloride salt suitable for process chemistry. [<a href="https://patents.google.com/patent/WO2013088257A1" target="_blank">2</a>]
Comparator Or BaselineFree base form (typically less stable, less crystalline, and less soluble in aqueous media).
Quantified DifferenceFor a model compound, the mesylate salt form showed >10x higher solubility than the free base between pH 2-5. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4879201/" target="_blank">1</a>]
ConditionspH-solubility profiling of amine-containing drugs (haloperidol) and their salts in aqueous media. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4879201/" target="_blank">1</a>]

The hydrochloride salt form simplifies material handling, improves batch-to-batch consistency, and is optimized for use in protic solvent systems, reducing processing time and cost.

Vendor Purity & Pricing
Data to verify
trans isomer (97%): ~$16/g at 25g scale. cis isomer (97%): ~€126/g at 1g scale.
Reported cost differential may influence procurement for large-scale synthesis. Purity specifications require independent verification.
Vendor listings from 2025-2026. Cross-study comparable context. Prices subject to change.
MeCCNU Metabolite Specificity
Reported
Target: Confirmed metabolite of trans-MeCCNU. Comparator: cis isomer expected for cis-MeCCNU, if applicable.
Binary relevance for accurate bioanalysis. Correct stereoisomer is mandatory for pharmacokinetic method development and metabolite quantification.
Drug metabolism study context. Endpoint interpretation depends on parent drug stereochemistry.

Monomer for High-Temperature Engineering Polyamides and Polyesters

Where the primary objective is to maximize the glass transition temperature (Tg) and thermal stability of semi-crystalline polymers. The rigid, linear trans-cyclohexane core provides superior chain packing efficiency compared to cis-isomer or acyclic alternatives, making it the correct choice for developing materials intended for demanding, high-heat applications. [1]

Key Building Block for Stereospecific Pharmaceutical Synthesis

As a starting material in multi-step syntheses where the final product's biological activity is dependent on a specific diastereomer. Its defined trans-configuration is essential for controlling stereocenters in complex molecules like kinase inhibitors, ensuring higher yields of the desired active ingredient and simplifying downstream purification. [2]

Precursor for Aqueous-Phase or Protic-Solvent Synthesis

In synthetic workflows that require a bifunctional amino-alcohol with reliable solubility and stability in aqueous or protic media. The hydrochloride salt form ensures consistent dissolution and processability, offering a distinct advantage over the less soluble free base for reactions conducted in such solvent systems. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral Synthesis Building Block
Trans stereochemistry and bifunctional amine/hydroxyl groups
Stereochemical integrity by chiral HPLC or NMR; aqueous reaction compatibility
MeCCNU Metabolite Reference Standard
Confirmed trans-MeCCNU metabolite context
LC-MS/MS method validation for metabolite quantification in research matrices
Large-Scale Synthesis
Hydrochloride salt form and reported cost efficiency
Purity validation at scale; lot-to-lot consistency for process chemistry
Analytical Reference Material
Defined trans stereochemistry and reported thermal properties
Thermal analysis (GC/HPLC) method development and system suitability testing

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